molecular formula C16H10ClN3O3 B1594845 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- CAS No. 6410-13-5

2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-

Cat. No. B1594845
CAS RN: 6410-13-5
M. Wt: 327.72 g/mol
InChI Key: FHEFMHNVEBIQDW-UHFFFAOYSA-N
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Description

2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-, also known as Pigment Red 6, is an industrial chemical . It has been used in the past as a solvent/carrier, printing agent/de-inker, and in electrical or electronic products .


Molecular Structure Analysis

The molecular formula of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- is C17H13N3O3 . The exact structure can be found in various chemical databases .

Scientific Research Applications

Environmental Pollution and Human Exposure

  • Polychlorinated Naphthalenes (PCNs) , which are structurally related to naphthalene derivatives, have been identified as environmental pollutants with toxicological similarities to well-known contaminants such as polychlorinated dibenzodioxins (PCDDs) and biphenyls (PCBs). These compounds have been found in aquatic species, raising concerns about human exposure through dietary intake. The need for further investigation into dietary intake and potential health effects of PCNs is highlighted due to the limited information available (Domingo, 2004).

Sources and Exposures

  • A critical review of naphthalene sources and exposures relevant to both indoor and outdoor air emphasized the compound's presence as a pollutant, with various sources contributing to environmental and personal exposure. This includes combustion processes and the use of naphthalene as a deodorizer, repellent, and fumigant. The review calls for better characterization of naphthalene’s sources and exposures, especially considering its classification as a possible human carcinogen (Jia & Batterman, 2010).

Toxicity and Risk Assessment

  • 2-Naphthylamine toxicity , a compound related to 2-Naphthalenol derivatives, has been extensively reviewed for its health risks. Despite its reduced industrial production, 2-naphthylamine is still used in laboratories and other niche applications. It poses risks to the respiratory tract, skin, and gastrointestinal tract upon exposure, leading to conditions such as dermatitis, chronic cystitis, and bladder cancer. This underscores the importance of establishing occupational exposure limits for such compounds (Czubacka & Czerczak, 2020).

Industrial and Medicinal Applications

  • Quinoxaline Derivatives , which share a structural similarity with naphthalene derivatives through aromatic ring structures, have been reviewed for their wide range of biomedical applications. These include antimicrobial activities and the treatment of chronic and metabolic diseases, showcasing the versatility of naphthalene and its derivatives in medical science (Pereira et al., 2015).

Environmental Remediation

  • The review on transformation pathways of chlorinated paraffins relevant for remediation discusses the environmental transformation of these compounds, including naphthalene derivatives, through various processes such as thermal decomposition and photolytic degradation. This information is crucial for understanding the environmental behaviors of these pollutants and developing strategies for pollution control (Yuan et al., 2021).

properties

IUPAC Name

1-[(4-chloro-2-nitrophenyl)diazenyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O3/c17-11-6-7-13(14(9-11)20(22)23)18-19-16-12-4-2-1-3-10(12)5-8-15(16)21/h1-9,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEFMHNVEBIQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064328
Record name 1-((4-chloro-2-nitrophenyl)azo)- 2-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-

CAS RN

6410-13-5
Record name 1-[2-(4-Chloro-2-nitrophenyl)diazenyl]-2-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6410-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pigment Red 6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006410135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenol, 1-[2-(4-chloro-2-nitrophenyl)diazenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-((4-chloro-2-nitrophenyl)azo)- 2-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(4-chloro-2-nitrophenyl)azo]-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.450
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIGMENT RED 6
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DJU80IZI2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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